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molecular formula C8H16O2 B056069 (R)-(+)-Glycidyl pentyl ether CAS No. 121906-42-1

(R)-(+)-Glycidyl pentyl ether

Cat. No. B056069
M. Wt: 144.21 g/mol
InChI Key: IQCASZIDTNHBIW-QMMMGPOBSA-N
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Patent
US06437196B1

Procedure details

n-Pentanol (88 g) and 6.82 g of zinc chloride were heated to 100° C. while stirring, followed by the dropwise addition of 138.8 g of epichlorohydrin over 1 hour. The reaction mixture was heated to 115° C. and reacted for 5 hours. After completion of the reaction, the reaction mixture was cooled to 50° C. While maintaining the temperature at 50° C., 92 g of a 48% aqueous solution of sodium hydroxide was added dropwise over 1 hour. After stirring for 3 hours, 150 mL of water was added to the reaction mixture to cause separation. The water layer thus formed was then removed and the residue was washed twice with 100 mL of water, whereby 163 g of crude pentyl glycidyl ether was obtained.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
catalyst
Reaction Step One
Quantity
138.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([CH:9]1[O:11][CH2:10]1)Cl.[OH-].[Na+]>[Cl-].[Zn+2].[Cl-].O>[CH2:7]([O:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH:9]1[O:11][CH2:10]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
C(CCCC)O
Name
Quantity
6.82 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
138.8 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature at 50° C.
STIRRING
Type
STIRRING
Details
After stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
separation
CUSTOM
Type
CUSTOM
Details
The water layer thus formed
CUSTOM
Type
CUSTOM
Details
was then removed
WASH
Type
WASH
Details
the residue was washed twice with 100 mL of water

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 163 g
YIELD: CALCULATEDPERCENTYIELD 113.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06437196B1

Procedure details

n-Pentanol (88 g) and 6.82 g of zinc chloride were heated to 100° C. while stirring, followed by the dropwise addition of 138.8 g of epichlorohydrin over 1 hour. The reaction mixture was heated to 115° C. and reacted for 5 hours. After completion of the reaction, the reaction mixture was cooled to 50° C. While maintaining the temperature at 50° C., 92 g of a 48% aqueous solution of sodium hydroxide was added dropwise over 1 hour. After stirring for 3 hours, 150 mL of water was added to the reaction mixture to cause separation. The water layer thus formed was then removed and the residue was washed twice with 100 mL of water, whereby 163 g of crude pentyl glycidyl ether was obtained.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
catalyst
Reaction Step One
Quantity
138.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([CH:9]1[O:11][CH2:10]1)Cl.[OH-].[Na+]>[Cl-].[Zn+2].[Cl-].O>[CH2:7]([O:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH:9]1[O:11][CH2:10]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
C(CCCC)O
Name
Quantity
6.82 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
138.8 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature at 50° C.
STIRRING
Type
STIRRING
Details
After stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
separation
CUSTOM
Type
CUSTOM
Details
The water layer thus formed
CUSTOM
Type
CUSTOM
Details
was then removed
WASH
Type
WASH
Details
the residue was washed twice with 100 mL of water

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 163 g
YIELD: CALCULATEDPERCENTYIELD 113.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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